Welcome to the BenchChem Online Store!
molecular formula C12H11NO2 B8273376 1-(2-Oxoethyl)-3,4-dihydro-1H-2-benzopyran-6-carbonitrile

1-(2-Oxoethyl)-3,4-dihydro-1H-2-benzopyran-6-carbonitrile

Cat. No. B8273376
M. Wt: 201.22 g/mol
InChI Key: WNZKMPZILQZNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07335660B2

Procedure details

Dimethylsulfoxide (0.35 mL, 5 mmol) and oxalyl chloride (2M in dichloromethane) (2.2 mL, 4.4 mmol) were stirred in dichloromethane (30 mL) under nitrogen at −78° C. After 10 min, 1-(2-hydroxyethyl)-3,4-dihydro-1H-2-benzopyran-6-carbonitrile (0.48 g, 2.4 mmol) in dichloromethane (50 mL) was added dropwise and the solution stirred at −78° C. for 1 h, before triethylamine (2.5 mL, 18 mmol) was added slowly. The reaction was allowed to warm to room temperature and after 2 h the reaction was quenched by addition of water. Removal of the solvent in vacuo yielded the title compound, which was used in the next step without further purification.
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
1-(2-hydroxyethyl)-3,4-dihydro-1H-2-benzopyran-6-carbonitrile
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[OH:11][CH2:12][CH2:13][CH:14]1[C:19]2[CH:20]=[CH:21][C:22]([C:24]#[N:25])=[CH:23][C:18]=2[CH2:17][CH2:16][O:15]1.C(N(CC)CC)C>ClCCl>[O:11]=[CH:12][CH2:13][CH:14]1[C:19]2[CH:20]=[CH:21][C:22]([C:24]#[N:25])=[CH:23][C:18]=2[CH2:17][CH2:16][O:15]1

Inputs

Step One
Name
Quantity
0.35 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
1-(2-hydroxyethyl)-3,4-dihydro-1H-2-benzopyran-6-carbonitrile
Quantity
0.48 g
Type
reactant
Smiles
OCCC1OCCC2=C1C=CC(=C2)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
was quenched by addition of water
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=CCC1OCCC2=C1C=CC(=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.